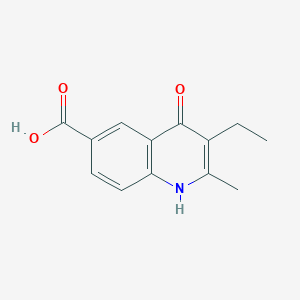

3-ethyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-methyl-3-hydroxyquinoline-4-carboxylic acid is obtained by the action of halo acetone on salts of isatin acids in the presence of alk. earth hydroxides . This compound is used for making dyes and medicines .

Synthesis Analysis

The synthesis of similar compounds, such as 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, has been reported . For example, hydroxy- and alkoxyanilides of 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids have been synthesized as potential diuretic agents .

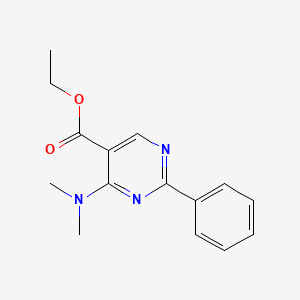

Molecular Structure Analysis

The molecular structure of similar compounds like 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid has been analyzed . The molecular formula is C11H9NO3 .

Chemical Reactions Analysis

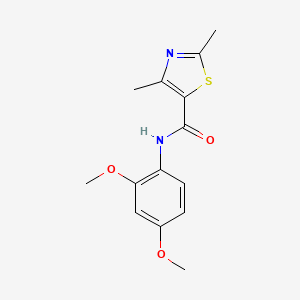

The chemical reactions of similar compounds have been studied . For instance, the reaction of ethyl ester with the corresponding anilines at about 140 °C in the presence of a small amount of DMF has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid have been analyzed . For instance, it has a melting point of 235 °C (dec.) (lit.) .

Applications De Recherche Scientifique

Pharmaceutical Research

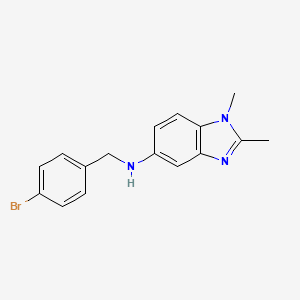

This compound is a derivative of quinolinecarboxylic acid, which is known for its potential in creating novel therapeutic agents. It can be utilized in the synthesis of various drugs due to its structural similarity to other biologically active quinolines. For instance, its analogs have been studied as influenza endonuclease inhibitors, which are crucial in the development of anti-influenza medications .

Organic Synthesis

In organic chemistry, this compound can serve as a building block for complex molecules. Its benzylic position is reactive, allowing for substitutions that can lead to a wide range of derivatives. These derivatives can then be used to synthesize four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Environmental Science

In environmental studies, derivatives of quinolinecarboxylic acid can be used to understand the sorption of ionizable organic compounds to sediments. This is crucial for assessing the environmental impact and mobility of organic pollutants .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be analyzed using X-ray crystallography and fluorescence spectroscopy to understand their structure and properties .

Biochemistry

In biochemistry, the compound’s ability to interact with enzymes and receptors can be harnessed. For example, it can function as a high-affinity ligand at the benzodiazepine site of brain GABA_A receptors, which is significant for studying neurological functions and disorders .

Mécanisme D'action

Target of Action

Related compounds such as ethyl 4-hydroxy-2-quinolinecarboxylate have been suggested to interact with g protein-coupled receptor gpr35 .

Mode of Action

For instance, 3-Hydroxy-2-quinoxalinecarboxylic acid is known to act as an antagonist of excitatory amino acids and possesses anticonvulsant properties .

Biochemical Pathways

For example, 3-Hydroxy-2-quinoxalinecarboxylic acid inhibits the 22 Na + efflux produced in 22 Na + -preloaded brain slices by N -methyl-D-aspartate and kainate .

Result of Action

Based on the actions of similar compounds, it could potentially influence cellular ion transport .

Safety and Hazards

Propriétés

IUPAC Name |

3-ethyl-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-9-7(2)14-11-5-4-8(13(16)17)6-10(11)12(9)15/h4-6H,3H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTBXFWXCNAUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-hydroxy-2-methylquinoline-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5616504.png)

![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)

![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)

![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)

![1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B5616578.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-pyrrolidinol](/img/structure/B5616583.png)

![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5616611.png)